

The Bedrock of "In Vitro" Biology: A Technical Guide to Good's Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BHEPN	
Cat. No.:	B445585	Get Quote

Introduction: In the landscape of biological research, the ability to maintain a stable and physiologically relevant pH is paramount. Before the mid-20th century, researchers were often hampered by the lack of suitable buffering agents, relying on compounds that were frequently toxic, reactive, or ineffective in the neutral pH range crucial for most biological processes. This technical guide delves into the seminal work of Dr. Norman E. Good and his colleagues, who, in the 1960s, systematically identified and characterized a series of zwitterionic buffers that revolutionized in vitro biological experimentation. These "Good's buffers" remain indispensable tools in modern life sciences and drug development, providing the stable chemical environment necessary for reliable and reproducible results.

The Genesis of a New Generation of Buffers: Selection Criteria

Dr. Good's approach was not one of serendipity but of deliberate design. He established a set of stringent criteria for an ideal biological buffer, a framework that continues to be relevant today.[1][2] These criteria aimed to address the shortcomings of previously used buffers like phosphates and amines.

The key selection criteria were:

 pKa in the Physiological Range: The buffer's pKa, the pH at which it has maximum buffering capacity, should lie between 6.0 and 8.0, the range where most biological reactions occur.[2]



- High Water Solubility: Buffers should be readily soluble in water to allow for the preparation of concentrated stock solutions.
- Membrane Impermeability: To avoid interference with intracellular processes, the buffer should not readily cross biological membranes.
- Minimal Salt Effects: The buffer should have a minimal impact on the ionic composition of the experimental medium.
- Minimal Influence of Concentration, Temperature, and Ionic Composition on pKa: The
 dissociation of the buffer should be relatively insensitive to changes in these parameters,
 ensuring stable pH control under varying experimental conditions.[2]
- Well-Behaved Cation Interactions: If the buffer forms complexes with metal ions, these
 complexes should remain soluble. Ideally, the buffer should have a low propensity to bind
 essential divalent cations like Mg²⁺ and Ca²⁺.
- Chemical and Enzymatic Stability: The buffer should be resistant to degradation under experimental conditions.
- Biochemical Inertness: The buffer should not participate in or interfere with the biological reactions being studied.
- Low Absorbance in the UV-Visible Range: The buffer should not absorb light in the spectral region commonly used for spectrophotometric assays (above 230 nm).

Physicochemical Properties of Good's Buffers

The systematic application of these criteria led to the identification and synthesis of a series of novel zwitterionic compounds, as well as the recognition of the utility of some previously known but overlooked substances. The following tables summarize the key quantitative data for a selection of the most commonly used Good's buffers.

Table 1: Physicochemical Properties of Selected Good's Buffers



Buffer	Molecular Weight (g/mol)	pKa at 20°C	ΔpKa/°C	Useful pH Range
MES	195.24	6.15	-0.011	5.5 - 6.7
ADA	190.16	6.62	-0.011	6.0 - 7.2
PIPES	302.37	6.80	-0.009	6.1 - 7.5
ACES	182.17	6.88	-0.020	6.1 - 7.5
BES	213.25	7.15	-0.016	6.4 - 7.8
MOPS	209.26	7.20	-0.011	6.5 - 7.9
TES	229.20	7.50	-0.020	6.8 - 8.2
HEPES	238.30	7.55	-0.015	6.8 - 8.2
HEPPS	252.33	8.00	-0.011	7.3 - 8.7
Tricine	179.17	8.15	-0.021	7.4 - 8.8
Bicine	163.17	8.35	-0.018	7.6 - 9.0
CHES	207.29	9.55	-0.011	8.6 - 10.0

Data compiled from multiple sources.

Table 2: Metal Ion Binding Constants (log K) for Selected Good's Buffers with Divalent Cations



Buffer	Mg²+	Ca²+	Mn²+	Cu²+
MES	-	-	-	No significant binding
PIPES	-	-	-	No significant binding
MOPS	-	-	-	No significant binding
HEPES	-	-	-	7.04 - 7.68 (strong binding by contaminants)
TES	2.5	2.9	3.5	5.5
Tricine	3.3	3.8	4.6	7.2
Bicine	3.1	3.6	4.3	7.8

Note: Metal ion binding can be complex and is influenced by pH and the presence of other ligands. The data presented here are indicative and sourced from various studies. A "-" indicates that reliable data was not readily available.

Experimental Protocols for Characterizing Buffer Properties

To ensure that the selected buffers met the stringent criteria, Dr. Good and his team would have employed a variety of experimental techniques. While the exact protocols from their original publications are not readily available in modern digital formats, the principles behind these tests are well-established. Below are detailed methodologies for key experiments that are representative of how these properties would be assessed today.

Protocol 1: Determination of Membrane Permeability using a Cell-Based Assay

This protocol describes a modern method to assess the permeability of a buffer across a cell monolayer, a key characteristic of Good's buffers.

Foundational & Exploratory





Objective: To quantify the rate at which a buffer molecule crosses a confluent monolayer of cells.

Materials:

- Caco-2 or MDCK cells
- Transwell® inserts (e.g., 0.4 μm pore size)
- 24-well plates
- Cell culture medium
- Hanks' Balanced Salt Solution (HBSS) buffered with a known permeable compound (e.g., Lucifer Yellow) and the test buffer
- LC-MS/MS or a suitable analytical method for buffer quantification
- Plate reader for fluorescence measurement (for Lucifer Yellow)

Procedure:

- Cell Culture: Culture Caco-2 or MDCK cells on Transwell® inserts until a confluent monolayer is formed. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).
- Preparation of Test Solutions: Prepare a solution of the test buffer in HBSS at a known concentration. A parallel solution containing a low-permeability marker (e.g., Lucifer Yellow) should also be prepared to monitor the integrity of the cell monolayer during the experiment.
- Permeability Assay: a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test buffer solution to the apical (upper) chamber of the Transwell® inserts. c. Add fresh HBSS to the basolateral (lower) chamber. d. Incubate the plate at 37°C with gentle shaking. e. At various time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral chamber. f. Replace the collected volume with fresh HBSS.
- Sample Analysis: a. Analyze the concentration of the test buffer in the basolateral samples using a validated analytical method such as LC-MS/MS. b. Measure the fluorescence of the



Lucifer Yellow in the basolateral samples to ensure the monolayer integrity was maintained throughout the experiment.

- Data Analysis: Calculate the apparent permeability coefficient (Papp) for the buffer using the following equation: Papp = $(dQ/dt) / (A * C_0)$ Where:
 - dQ/dt is the rate of appearance of the buffer in the basolateral chamber.
 - A is the surface area of the Transwell® membrane.
 - Co is the initial concentration of the buffer in the apical chamber.

A low Papp value indicates low membrane permeability, a desirable characteristic for a biological buffer.

Protocol 2: Assessment of Biochemical Inertness via an Enzyme Inhibition Assay

This protocol outlines a general method to determine if a buffer interferes with the activity of a common enzyme.

Objective: To assess the inhibitory effect of a test buffer on the activity of a model enzyme, such as alkaline phosphatase.

Materials:

- Purified alkaline phosphatase
- p-Nitrophenyl phosphate (pNPP), a chromogenic substrate
- The test buffer
- A known, non-interfering buffer (e.g., Tris-HCl) as a control
- 96-well microplate
- Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm



Procedure:

- Prepare Reagents: a. Prepare a stock solution of alkaline phosphatase in the control buffer.
 b. Prepare a stock solution of pNPP in the control buffer. c. Prepare a series of dilutions of the test buffer at various concentrations.
- Enzyme Assay: a. In a 96-well plate, set up the following reactions in triplicate:
 - Control: Control buffer + alkaline phosphatase + pNPP.
 - Test: Test buffer (at various concentrations) + alkaline phosphatase + pNPP.
 - Blank: Control buffer + pNPP (no enzyme). b. Pre-incubate the buffer and enzyme solutions at the desired temperature (e.g., 37°C) for 5-10 minutes. c. Initiate the reaction by adding the pNPP substrate to all wells. d. Immediately measure the absorbance at 405 nm and continue to take readings at regular intervals (e.g., every minute) for 10-15 minutes.
- Data Analysis: a. Calculate the initial reaction velocity (V₀) for each condition by determining
 the slope of the linear portion of the absorbance vs. time plot. b. Compare the V₀ of the
 reactions in the test buffer to the V₀ of the control reaction. c. Calculate the percentage of
 inhibition for each concentration of the test buffer.

A lack of significant inhibition across a range of concentrations indicates that the buffer is biochemically inert with respect to the tested enzyme.

Visualizing Workflows with Good's Buffers

The utility of Good's buffers is best understood in the context of the experimental workflows they enable. Below are Graphviz diagrams illustrating two common applications.

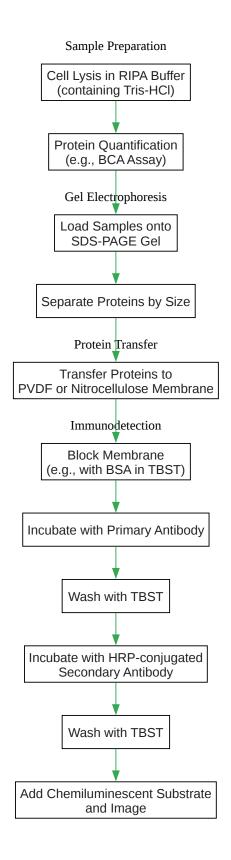


Foundational & Exploratory

Check Availability & Pricing







Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scribd.com [scribd.com]
- 2. Good's buffers Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Bedrock of "In Vitro" Biology: A Technical Guide to Good's Buffers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b445585#discovery-and-development-of-good-s-buffers-for-biological-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com